tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate

Description

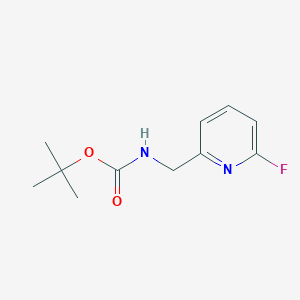

tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a fluorine substituent at the 6-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected amine on the methyl group attached to the 2-position. This structure is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom influences electronic and steric properties, affecting reactivity and binding interactions .

Properties

Molecular Formula |

C11H15FN2O2 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

tert-butyl N-[(6-fluoropyridin-2-yl)methyl]carbamate |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) |

InChI Key |

OLFNRYHSIZUUHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate typically involves the reaction of 6-fluoropyridine-2-methanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, leading to more potent and selective interactions. The compound may also modulate specific signaling pathways, depending on its target .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

Tert-butyl ((6-fluoropyridin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12FN2O2, with a molecular weight of 212.22 g/mol. The structure features a tert-butyl group attached to a carbamate moiety linked to a 6-fluoropyridine ring.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity. This interaction is crucial for its role in drug development targeting specific enzymes involved in disease pathways.

- Protein-Ligand Interactions : The fluoropyridine ring can engage in π-π interactions and hydrogen bonding with aromatic amino acids in proteins, influencing binding affinity and specificity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has shown effectiveness in reducing the viability of specific cancer cell lines in vitro.

Neuroprotective Effects

In neurobiology, the compound's ability to modulate neuroinflammatory responses has been noted. It may protect neuronal cells from damage induced by amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease. In vitro studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cell lines | |

| Neuroprotective | Reduces Aβ-induced neuroinflammation |

Case Studies

- Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent.

- Neuroprotective Study : In vitro experiments using cultured astrocytes treated with Aβ showed that this compound significantly reduced cell death and inflammation markers compared to untreated controls. This suggests its utility in developing therapies for neurodegenerative diseases .

- Anticancer Research : In a recent study, the compound was tested on several cancer cell lines, revealing a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.